molecular formula C13H16N4O6 B5171545 N~2~-(3,5-dinitrobenzoyl)leucinamide

N~2~-(3,5-dinitrobenzoyl)leucinamide

Cat. No. B5171545
M. Wt: 324.29 g/mol
InChI Key: PBIRNLBBMNPGSY-UHFFFAOYSA-N
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Description

N~2~-(3,5-dinitrobenzoyl)leucinamide, commonly known as DNBA-leu, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. It is a derivative of leucine, an essential amino acid, and is used as a research tool to investigate the mechanism of action of various enzymes and proteins.

Scientific Research Applications

Chiral Discrimination and Analysis

  • Chiral Discrimination by Electrospray Ionization Mass Spectrometry : N-(3,5-dinitrobenzoyl)leucine derivatives are used in mass spectrometric experiments for chiral discrimination. They serve as chiral selectors to differentiate between enantiomers based on their electrospray ionization mass spectrum, which is critical for quantitative determinations of enantiomeric composition (Zu, Brewer, Wang, & Koscho, 2005).

  • Chiral Stationary Phases in Chromatography : These compounds are used as chiral stationary phases in high-performance liquid chromatography (HPLC) for resolving various racemic amino acids. They are effective for determining the optical purity of amino acid derivatives, demonstrating their utility in analytical chemistry (Heo, Hyun, Cho, & Ryoo, 2011).

Enantioselective Separation

  • Enantioselective Liquid-Liquid Extraction : The use of N-(3,5-dinitrobenzoyl)leucine derivatives in liquid-liquid extraction processes facilitates the enantioselective separation of racemic compounds. This application is significant in process chemistry and pharmaceutical production (Holbach, Soboll, Schuur, & Kockmann, 2015).

  • Design of Chiral Stationary Phases for Enhanced Enantioselectivity : These compounds are used to design new chiral stationary phases, optimizing the retention and separation factors for enantiomeric compounds. This application is critical in improving the effectiveness of chiral separations in chromatographic methods (Pirkle & Murray, 1993).

Theoretical and Experimental Studies

  • Role in Chiral Recognition Mechanisms : Studies have shown thatN-(3,5-dinitrobenzoyl)leucine and its derivatives play a significant role in chiral recognition mechanisms. These studies involve X-ray crystallography and molecular modeling to understand the fundamental processes of chiral recognition at the molecular level, which is essential for the design of more efficient chiral selectors and stationary phases (Snyder, Volkers, Engebretson, Lee, Pirkle, & Carey, 2007).
  • Computational Chemical Studies of Chiral Stationary Phase Models : Computational studies have been conducted to understand the interactions and structural dynamics of N-(3,5-dinitrobenzoyl)leucine in chiral stationary phase models. This research contributes to the theoretical understanding of chiral recognition and separation processes (Topiol & Sabio, 1989).

Photochemical Applications

  • Photoinduced Intramolecular Charge Shift Reactions : Research has shown that N-(3,5-dinitrobenzoyl)leucine derivatives undergo photochemical processes under UV or solar irradiation. These reactions involve electron transfer and are of interest in the study of photochemistry and molecular electronics (Coelho, da Silva, Navarro, & Navarro, 2010).

Molecular Dynamics and Solvation Studies

  • Solvation of Chiral Stationary Phases : The solvation properties of N-(3,5-dinitrobenzoyl)leucine-derived chiral stationary phases have been studied using molecular dynamics simulations. This research is vital for understanding the interactions at the molecular level that contribute to the effectiveness of these compounds in chromatographic separations (Nita & Cann, 2008).

properties

IUPAC Name

N-(1-amino-4-methyl-1-oxopentan-2-yl)-3,5-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O6/c1-7(2)3-11(12(14)18)15-13(19)8-4-9(16(20)21)6-10(5-8)17(22)23/h4-7,11H,3H2,1-2H3,(H2,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIRNLBBMNPGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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